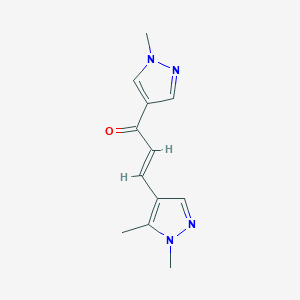

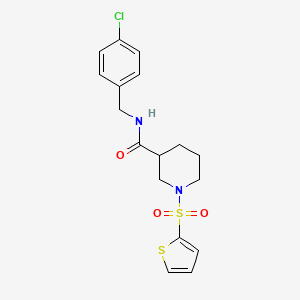

![molecular formula C16H22BrN3O3 B4622432 N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

説明

Synthesis Analysis

The synthesis of compounds similar to N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide typically involves cyclization reactions, reductions, and acidifications in nonproton polar solvents. A study demonstrated the synthesis of related morpholine derivatives through a divergent synthetic method, yielding significant results (Tan Bin, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed through technologies like IR, 1H NMR, and MS. For instance, in a study on 4-(4-Aminophenyl)-3-morpholinone, an intermediate of anticoagulant rivaroxaban, the structure was confirmed using these techniques (Luo Lingyan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to the formation of various complex structures. For example, a study on the synthesis of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene highlighted the complex nature of these reactions and the resulting molecular structures (C. Ibiş et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, like solubility and thermal stability, are crucial. For instance, N-butyl-N-methyl morpholine bromide, a similar intermediate, demonstrated high water absorbability and solubility in polar solvents, decomposing at about 240℃ (Feng Rui-jiang, 2012).

Chemical Properties Analysis

The chemical properties of such compounds are often evaluated through their reactivity in various chemical reactions. In a study, bromoethylsulfonium salt was used as an annulation agent for synthesizing 1,4-heterocyclic compounds like morpholines, demonstrating the versatility of these compounds in chemical synthesis (M. Yar et al., 2009).

科学的研究の応用

Anion Exchange Membranes for Energy Applications

A study by Gao et al. (2020) discussed the development of morpholinium-functionalized cross-linked poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) anion exchange membranes, utilizing a crosslinker with a flexible long chain and hydrophilic ether bond for high conductivity and lower swelling ratio. This innovative approach offers significant implications for hydrogen fuel cells, demonstrating the material's potential in energy conversion applications (Gao et al., 2020).

Medicinal Chemistry

Kauffman et al. (2000) explored the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, leveraging the chiral moderator properties of a beta-amino alcohol derived from morpholine. This study illustrates the critical role of morpholine derivatives in synthesizing therapeutically relevant compounds, underscoring their importance in drug discovery and development (Kauffman et al., 2000).

Antioxidant Activity Studies

Research by Drapak et al. (2019) on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one explored their antioxidant activities. Through QSAR analysis, the study identified molecular descriptors influencing antioxidant activity, providing insights into designing new antioxidants (Drapak et al., 2019).

Synthesis and Material Science

Tan Bin (2011) and Yuan Tao (2012) reported the synthesis of morpholine hydrochloride derivatives, showcasing the compound's versatility in chemical synthesis. Such studies demonstrate the potential of morpholine derivatives in creating materials with specific chemical and physical properties, relevant for various industrial applications (Tan Bin, 2011); (Yuan Tao, 2012).

特性

IUPAC Name |

N'-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O3/c1-12-11-13(3-4-14(12)17)19-16(22)15(21)18-5-2-6-20-7-9-23-10-8-20/h3-4,11H,2,5-10H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHGMBUASUXTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCCN2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)

![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)

![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)

![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)

![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)